Norepinephrine Tartrate Impurity 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Norepinephrine Sulfonic Acid is a derivative of Norepinephrine. Norepinephrine, also known as noradrenaline, is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma.

Aplicaciones Científicas De Investigación

Neurotransmitter Dynamics and Regulation

- Norepinephrine (NE) is a critical neurotransmitter in various physiological processes, and its dynamics and regulation are essential for understanding brain function. A study developed genetically encoded fluorescent sensors for NE, offering tools for rapid and specific monitoring of in vivo NE transmission, both in physiological and pathological processes (Feng et al., 2018).

Role in Cardiovascular Function

- Norepinephrine plays a significant role in cardiovascular function. The deficiency of the norepinephrine transporter (NET) in mice showed increased resting mean arterial pressure and heart rate, indicating that NE reuptake is crucial for cardiovascular regulation (Keller et al., 2004).

Cognitive Function and Memory

- NE influences cognitive functions like attention and memory. A study highlighted that β1 adrenergic receptor-mediated activation enhances hippocampal CA3 network activity, emphasizing NE's role in cognitive processes (Jurgens et al., 2005).

Neurotransmitter Detection and Measurement

- The measurement of NE at the blood vessel surface is possible using various electrochemical methods. The study of drug effects on the electrochemical detection of NE is crucial for understanding NE's role in neurotransmission (Dong et al., 2009).

Imaging and Monitoring Synaptic Transmission

- NE's role in synaptic transmission can be studied using innovative imaging techniques. The development of fluorescent tracers for NE enables imaging of synaptic vesicle content release, offering insights into synaptic changes during various physiological processes (Dunn et al., 2018).

Theoretical and Computational Analysis

- Theoretical conformational analysis of NE in various states, like the gas phase and aqueous solution, provides insights into its interactions with receptors and its role in the central nervous system (Nagy et al., 2003).

Electrophysiological Monitoring

- Microelectrode arrays can be used for the direct determination of NE dynamic secretion and for monitoring electrophysiological activities, offering a method for studying neurochemical delivery and activities in various biological tissues (Wang et al., 2017).

Mecanismo De Acción

Target of Action

Norepinephrine Tartrate Impurity 3, like Norepinephrine, primarily targets alpha-adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and are found in the walls of blood vessels .

Mode of Action

This compound interacts with its targets, the alpha-adrenergic receptors, to cause vasoconstriction . This interaction results in an increase in systemic vascular resistance, which subsequently leads to an increase in blood pressure .

Biochemical Pathways

The compound affects the sympathetic nervous system by acting as a peripheral vasoconstrictor . It stimulates the heart and dilates coronary arteries due to its activity at the beta-adrenergic receptors . This results in a myriad of cardiovascular effects, including an increase in mean arterial pressure and cardiac output .

Pharmacokinetics

Norepinephrine is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination . The pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .

Result of Action

The primary result of this compound’s action is the increase in blood pressure . This is achieved through the compound’s vasoconstrictive effect on blood vessels, which increases systemic vascular resistance . Additionally, it increases cardiac output by optimizing cardiac preload and direct inotropism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Therefore, the individual patient’s condition and the severity of their illness can significantly impact the compound’s action.

Análisis Bioquímico

Biochemical Properties

Norepinephrine Tartrate Impurity 3 interacts with various enzymes, proteins, and other biomolecules. It is involved in the modulation of cortical circuits and cellular energy metabolism . It also plays a role in neuroplasticity and inflammation . The compound exerts its effects by acting on alpha-adrenergic receptors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It functions as a peripheral vasoconstrictor and an inotropic stimulator of the heart, and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound shows significant heterogeneity in mortality prediction depending on which formulation is reported

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dogs anesthetized with isoflurane, norepinephrine increased mean arterial pressure (MAP) by increasing the cardiac output (CO) . At higher dosage, heart rate also contributed to an increase in CO .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could have effects on its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Norepinephrine Tartrate Impurity 3 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "3,4-Dihydroxyphenylacetaldehyde", "Methylamine", "Sodium cyanoborohydride", "Tartaric acid" ], "Reaction": [ "Step 1: 3,4-Dihydroxyphenylacetaldehyde is reacted with methylamine to form 3,4-dihydroxyphenylacetamide.", "Step 2: Sodium cyanoborohydride is added to the reaction mixture to reduce the imine group of 3,4-dihydroxyphenylacetamide to form the corresponding amine.", "Step 3: Tartaric acid is added to the reaction mixture to form the tartrate salt of the amine.", "Step 4: The tartrate salt is purified by recrystallization to obtain Norepinephrine Tartrate Impurity 3." ] } | |

Número CAS |

35538-87-5 |

Fórmula molecular |

C8H11NO6S |

Peso molecular |

249.24 |

Apariencia |

Grey-Brown Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

This is a controlled substance:Next for Status |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

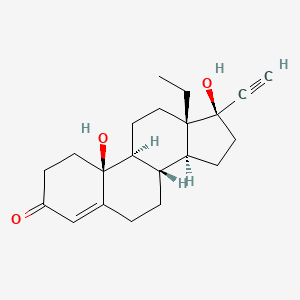

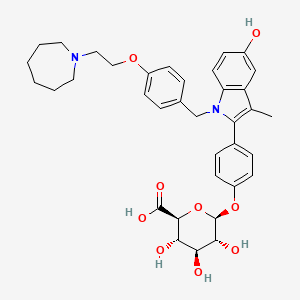

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)